

A Comparative Spectroscopic Analysis of 4-Nonanol and Its Derivatives

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Compound of Interest

Compound Name: 4-Nonanol

Cat. No.: B1584833

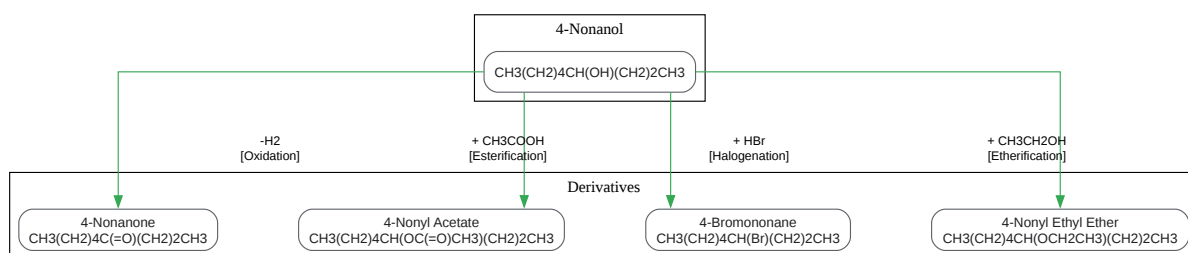
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This guide provides a detailed spectral comparison of **4-Nonanol** and its key derivatives: 4-Nonanone, 4-Nonyl Acetate, 4-Bromononane, and 4-Nonyl Ethyl Ether. The following sections present quantitative spectroscopic data from Nuclear Magnetic Resonance (^1H and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for these techniques. Visual diagrams of the molecular structures and a typical experimental workflow are also provided to facilitate understanding.

Molecular Structures

The chemical structures of **4-Nonanol** and its derivatives are fundamental to understanding their spectral differences. The introduction of different functional groups in place of the hydroxyl group of **4-Nonanol** significantly alters the electronic environment of the molecule, leading to distinct spectral signatures.



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Caption: Molecular structures and synthetic relationships of **4-Nonanol** and its derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Nonanol** and its derivatives.

^1H NMR Spectral Data (ppm)

Compound	-CH ₃ (terminal)	-CH ₂ - (chain)	-CH-X (X=O, Br)	-OH	Other Signals
4-Nonanol	~0.9	~1.3-1.5	~3.6	~1.6	
4-Nonanone	~0.9	~1.3-1.6, 2.4 (α to C=O)	-	-	
4-Nonyl Acetate	~0.9	~1.2-1.5	~4.8	-	~2.0 (s, 3H, - COCH ₃)
4- Bromononan e	~0.9	~1.3-1.8	~4.1	-	
4-Nonyl Ethyl Ether	~0.9, ~1.2 (t, 3H, - OCH ₂ CH ₃)	~1.3-1.5	~3.4	-	~3.5 (q, 2H, - OCH ₂ CH ₃)

¹³C NMR Spectral Data (ppm)

Compound	-CH ₃ (terminal)	-CH ₂ - (chain)	-CH-X (X=O, Br)	Other Signals
4-Nonanol[1]	~14.1, 14.1	~22.7, 25.5, 32.1, 37.6, 39.8	~71.7	
4-Nonanone[2]	~13.9, 13.9	~22.4, 23.5, 31.4, 40.2, 42.8	-	~211.2 (C=O)
4-Nonyl Acetate[3]	~14.0, 14.0	~21.2, 22.6, 25.1, 31.8, 34.6, 37.1	~74.0	~170.8 (C=O)
4-Bromononane	~14.0, 14.0	~22.5, 26.5, 31.5, 38.0, 42.0	~60.0	
4-Nonyl Ethyl Ether	~14.1, 15.5	~22.7, 25.8, 32.0, 35.0, 38.0	~78.0	~64.0 (- OCH ₂ CH ₃)

IR Spectral Data (cm⁻¹)

Compound	O-H Stretch	C-H Stretch	C=O Stretch	C-O Stretch	C-Br Stretch
4-Nonanol	3300-3400 (broad, strong)	2850-2960	-	1050-1150	-
4-Nonanone[4]	-	2870-2960	~1715 (strong)	-	-
4-Nonyl Acetate	-	2860-2960	~1735 (strong)	~1240 (strong)	-
4-Bromononane	-	2850-2960	-	-	500-600
4-Nonyl Ethyl Ether	-	2850-2960	-	1050-1150	-

Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	Key Fragment Ions
4-Nonanol[5]	144 (weak or absent)	126 ([M-H ₂ O] ⁺), 87, 57
4-Nonanone[6][7]	142	99, 86, 71, 58, 43
4-Nonyl Acetate	186	127 ([M-CH ₃ COO] ⁺), 43
4-Bromononane	206, 208 (M, M+2)	127 ([M-Br] ⁺)
4-Nonyl Ethyl Ether	172	127 ([M-OC ₂ H ₅] ⁺), 101, 73, 45

Experimental Protocols

Standard protocols for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often

added as an internal standard (0 ppm).

- ^1H NMR: The spectrum is acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- ^{13}C NMR: The spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A 45-degree pulse angle and a relaxation delay of 2-5 seconds are common. A larger number of scans (e.g., 128 to 1024) is usually required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

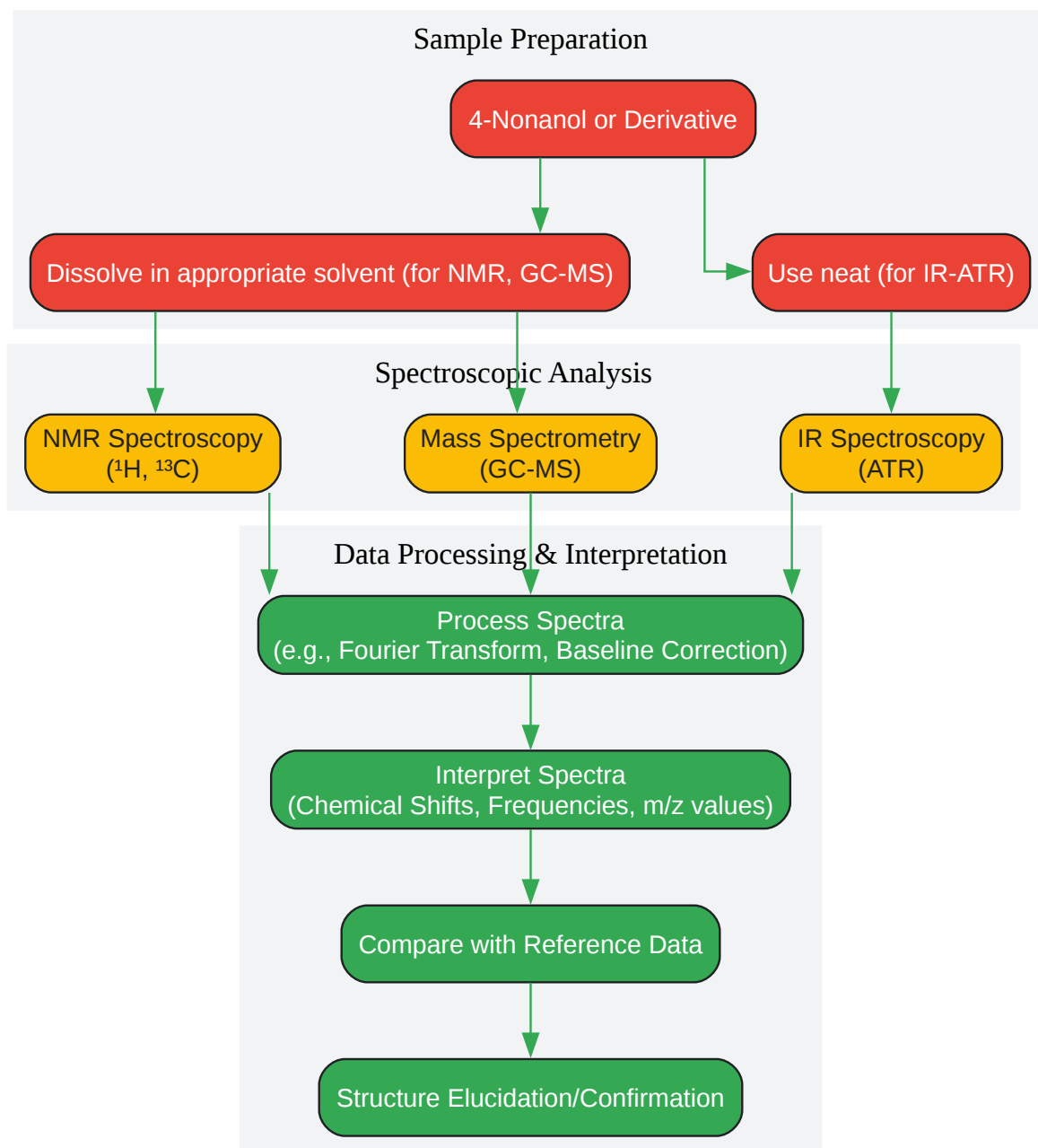
For liquid samples like **4-Nonanol** and its derivatives, the Attenuated Total Reflectance (ATR) technique is commonly employed. A drop of the neat liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). The IR spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column). The separated components then enter the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Experimental Workflow

The general workflow for the spectroscopic analysis of **4-Nonanol** and its derivatives is depicted below.



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Caption: General experimental workflow for spectroscopic analysis.

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